molecular formula C7H10N2 B12378437 2-Ethyl-5-methylpyrazine-d5

2-Ethyl-5-methylpyrazine-d5

Cat. No.: B12378437
M. Wt: 127.20 g/mol
InChI Key: OXCKCFJIKRGXMM-WNWXXORZSA-N
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Description

2-Ethyl-5-methylpyrazine-d5 is a deuterated derivative of 2-Ethyl-5-methylpyrazine, a compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The deuterated form, this compound, is used primarily in scientific research as a stable isotope-labeled compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methylpyrazine-d5 involves the incorporation of deuterium atoms into the pyrazine ring. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the replacement of hydrogen atoms with deuterium, resulting in the deuterated compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the deuterium exchange. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methylpyrazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and substituted pyrazines, depending on the specific reaction and conditions used .

Scientific Research Applications

2-Ethyl-5-methylpyrazine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylpyrazine-d5 involves its interaction with various molecular targets and pathways. In biological systems, the deuterated compound can be incorporated into metabolic pathways, allowing researchers to trace its transformation and identify key intermediates. The presence of deuterium atoms can also affect the compound’s pharmacokinetic and metabolic profiles, providing insights into the behavior of pyrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-methylpyrazine-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for precise tracing and quantification in various studies, making it a valuable tool in understanding the behavior and transformation of pyrazine compounds .

Properties

Molecular Formula

C7H10N2

Molecular Weight

127.20 g/mol

IUPAC Name

2-methyl-5-(1,1,2,2,2-pentadeuterioethyl)pyrazine

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3/i1D3,3D2

InChI Key

OXCKCFJIKRGXMM-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=NC=C(N=C1)C

Canonical SMILES

CCC1=NC=C(N=C1)C

Origin of Product

United States

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